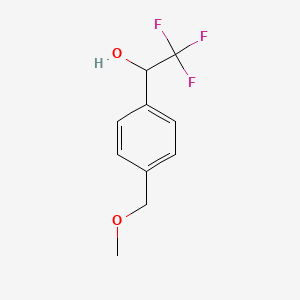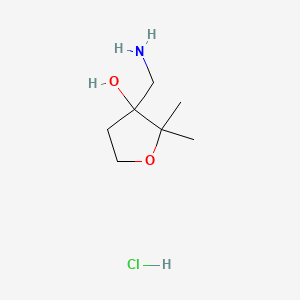
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylicaciddihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N4O2 and a molecular weight of 267.11 g/mol . This compound is known for its unique structure, which includes an azetidine ring fused to a pyrimidine ring, making it a valuable molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving appropriate precursors.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized using standard pyrimidine synthesis methods, which often involve the condensation of appropriate amines and carbonyl compounds.
Coupling of Azetidine and Pyrimidine Rings: The azetidine and pyrimidine rings are coupled through a series of reactions, including nucleophilic substitution and cyclization.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and optimization of purification processes to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
科学的研究の応用
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylate: A similar compound with a carboxylate group instead of a carboxylic acid group.
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxamide: A compound with a carboxamide group, offering different reactivity and biological properties.
Uniqueness
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly valuable for various applications in research and industry .
特性
分子式 |
C8H12Cl2N4O2 |
|---|---|
分子量 |
267.11 g/mol |
IUPAC名 |
2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N4O2.2ClH/c9-6-3-12(4-6)8-10-1-5(2-11-8)7(13)14;;/h1-2,6H,3-4,9H2,(H,13,14);2*1H |
InChIキー |
KCVMGBSFLVOLBP-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NC=C(C=N2)C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


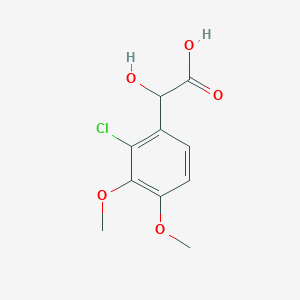
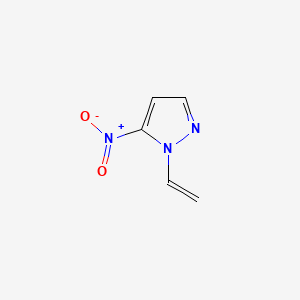
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
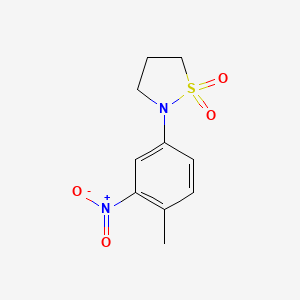
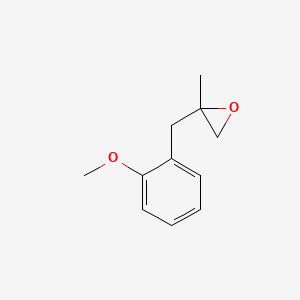
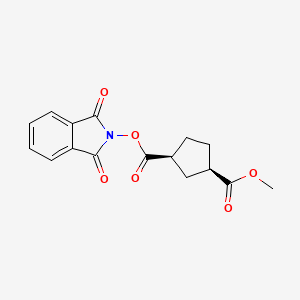
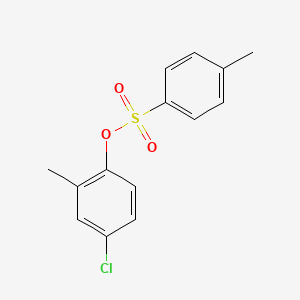
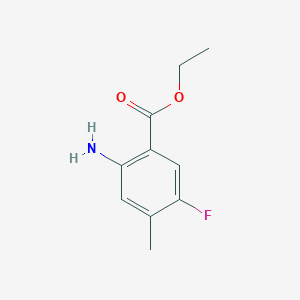
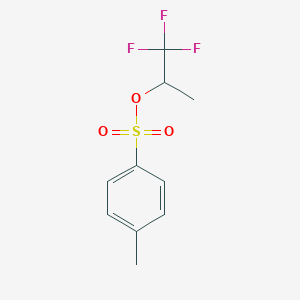
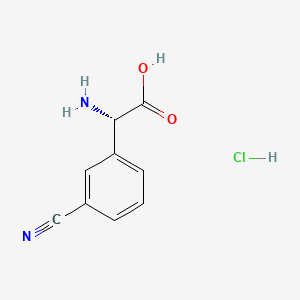
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)

